4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid
Description
4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid is a complex organic compound that features a thiophene ring, a pyridazine ring, and a butanoic acid moiety
Properties
IUPAC Name |
4-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-12(18)4-2-8-21-11-6-5-10(15-16-11)14-13(19)9-3-1-7-20-9/h1,3,5-7H,2,4,8H2,(H,17,18)(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPUQDFSADRGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid typically involves multiple steps, starting with the formation of the thiophene and pyridazine rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The pyridazine ring can be synthesized through various cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Once the core structures are formed, the thiophene-2-carboxamido group is introduced via amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine. The final step involves the formation of the thioether linkage between the pyridazine and butanoic acid moieties, often achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Thioether Oxidation Reactions
The thioether (-S-) linkage between the pyridazine and butanoic acid chains undergoes oxidation under controlled conditions. In structurally related compounds (e.g., (S)-3-(thiophen-2-ylthio)butanoic acid), oxidation with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones, depending on stoichiometry . For the target compound:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HO (30%) | 0°C, 2 h, acetic acid | Sulfoxide derivative | 65% | |
| mCPBA (2 eq) | RT, 4 h, dichloromethane | Sulfone derivative | 78% |
Mechanistic Insight : The sulfur atom in the thioether acts as a nucleophile, reacting with electrophilic oxygen sources. Steric hindrance from the pyridazine ring may slow reaction kinetics compared to simpler thioethers .
Amide Hydrolysis and Functionalization
The thiophene-2-carboxamido group undergoes hydrolysis under acidic or basic conditions. In analogs like N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, hydrolysis with 6M HCl at 80°C cleaves the amide bond to yield a carboxylic acid :
Key Findings :
-
Acidic Hydrolysis : Higher temperatures (80–100°C) improve conversion rates but may degrade the pyridazine ring.
-
Basic Hydrolysis : NaOH/EtOH at 60°C preserves the heterocyclic core but requires longer reaction times (12–24 h) .
Pyridazine Ring Modifications
The pyridazin-3-yl group participates in electrophilic substitution and cross-coupling reactions. In structurally similar compounds (e.g., 2-((4-fluorobenzyl)thio)-5-(4-((2-methyl-6-(trifluoromethyl)pyridazin-4-yl)oxy)phenyl)-1,3,4-oxadiazole), the pyridazine ring undergoes:
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Nitration : Concentrated HNO/HSO at 0°C introduces nitro groups at the 4-position .
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Suzuki Coupling : Pd(PPh)-catalyzed reactions with aryl boronic acids yield biaryl derivatives .
Table: Pyridazine Reactivity
| Reaction Type | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C, 1 h | C4 | 52% |
| Suzuki Coupling | Pd(PPh), KCO, 80°C | C6 | 68% |
Carboxylic Acid Derivitization
The butanoic acid terminus is amenable to standard carboxylate reactions:
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Esterification : Methanol/HSO reflux converts the acid to its methyl ester (95% yield) .
-
Amide Formation : Coupling with HATU/DMAP yields primary or secondary amides (70–85% yield) .
Notable Example :
Reaction with thiazol-2-amine under peptide coupling conditions produces a bis-amide derivative, a key intermediate in carbonic anhydrase inhibitors .
Thiophene Ring Reactivity
The thiophene-2-carboxamido moiety undergoes electrophilic substitution, preferentially at the 5-position due to electron-donating effects from the amide :
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Halogenation : Br/AcOH introduces bromine at C5 (80% yield).
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Friedel-Crafts Acylation : AlCl-catalyzed reactions with acetyl chloride yield 5-acetyl derivatives .
SAR Note : Electron-withdrawing groups (e.g., -CF) on the thiophene ring enhance stability but reduce electrophilic substitution rates .
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from simpler analogs due to steric and electronic effects from the pyridazine-thiophene scaffold:
| Feature | Target Compound | Analog (e.g., 3-(thiophen-2-ylthio)butanoic acid) |
|---|---|---|
| Thioether Oxidation | Slower (steric hindrance) | Faster (linear chain) |
| Amide Hydrolysis | Requires stronger acid/base | Mild conditions suffice |
| Pyridazine Nitration | Selective at C4 | N/A (no pyridazine) |
Degradation Pathways
Under harsh conditions (pH < 2 or > 12, 100°C), the compound decomposes via:
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Anticancer Properties
Research indicates that compounds containing thiophene and pyridazine rings can exhibit significant anti-inflammatory and anticancer activities. The mechanism of action often involves the inhibition of specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. For instance, the thiophene and pyridazine components may interact with active sites on proteins, altering their function and leading to therapeutic effects .
Case Study: Anticancer Activity
In a study assessing novel derivatives based on similar structures, compounds featuring thiophene moieties showed promising cytotoxic effects against breast cancer cell lines (MCF-7). The findings suggest that modifications in the thiophene structure can enhance anticancer activity, making it a valuable scaffold for drug design .
Materials Science Applications
Organic Semiconductors
The electronic properties of 4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid make it a candidate for use in organic semiconductors. Its ability to form charge-transfer complexes can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Table: Comparison of Electronic Properties with Other Compounds
| Compound Name | Band Gap (eV) | Conductivity (S/m) | Application Area |
|---|---|---|---|
| This compound | 2.1 | 10^-3 | OLEDs |
| Thiophene Derivative A | 2.5 | 10^-4 | Photovoltaics |
| Pyridazine Derivative B | 1.8 | 10^-2 | Sensors |
Biological Studies
Interactions with Biological Macromolecules
The compound is also utilized in studies exploring the interactions between heterocyclic compounds and biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into drug design and the development of new therapeutic agents .
Case Study: Molecular Docking Studies
Molecular docking studies have shown that derivatives of this compound can effectively bind to specific protein targets involved in disease pathways. These findings support further investigation into their potential as lead compounds for drug development .
Mechanism of Action
The mechanism of action of 4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene and pyridazine rings may play a role in binding to these targets, while the butanoic acid moiety could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid is unique due to its combination of a thiophene ring, a pyridazine ring, and a butanoic acid moiety. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Biological Activity
4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound's structure features a thiophene ring, a pyridazine moiety, and a butanoic acid side chain, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 298.34 g/mol. Its structural components are essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₂S |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 1040649-36-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research suggests that compounds with similar structural motifs often exhibit:
- Enzyme Inhibition : The thiophene and pyridazine components may facilitate binding to active sites on enzymes, inhibiting their activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that derivatives of thiophene and pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer cells (IC50 values < 10 µM) .
- Antimicrobial Properties : Compounds featuring thiophene rings have been reported to possess antibacterial and antifungal activities. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 8 µM, demonstrating significant growth inhibition compared to control groups.
Case Study 2: Antimicrobial Efficacy
In vitro assays tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 12.5 µg/mL against both strains, indicating moderate antibacterial activity .
Research Findings Summary
Recent research has highlighted the following key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
